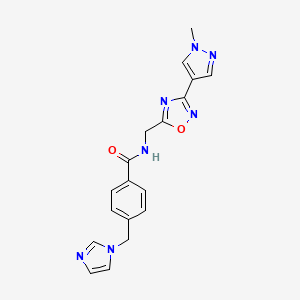

![molecular formula C23H25N3O4 B2773038 N1-(2-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898456-01-4](/img/structure/B2773038.png)

N1-(2-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications

Structural Characterization and Synthesis

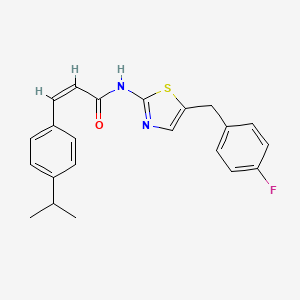

Compounds with quinoline and oxalamide structures have been extensively studied for their unique chemical properties, leading to various applications in material science and medicinal chemistry. The synthesis and structural elucidation of these compounds, using techniques such as UV, IR, HRESIMS, and NMR spectroscopy, lay the groundwork for understanding their chemical behavior and potential applications in drug discovery and material science. For example, the isolation and characterization of quinoline derivatives from natural sources demonstrate the significance of these compounds in natural product chemistry and their potential for synthetic modification for various applications (Tanjung et al., 2017).

Pharmacological Applications

The structural versatility of quinoline-based compounds facilitates their exploration for pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities. The study of polymorphic modifications of certain quinoline derivatives highlights their potential as novel therapeutic agents with specific pharmacological properties, such as diuretic effects, which could be beneficial in treating hypertension (Shishkina et al., 2018). Another aspect of pharmacological research involves the development of quinoline-based inhibitors targeting specific enzymes or receptors, indicating the compound's potential in designing selective and potent therapeutic agents (Catarzi et al., 2005).

Material Science and Chemistry

Quinoline derivatives also show promise in material science, particularly in the development of fluorescent labeling agents and corrosion inhibitors. The unique optical properties of certain quinoline compounds, such as strong fluorescence and stability across a wide pH range, make them suitable for applications in fluorescent labeling and bioimaging. This application is critical in biomedical research for tracking and analyzing biological molecules and processes (Hirano et al., 2004). Moreover, the corrosion inhibition properties of quinoline derivatives highlight their potential in protecting metals from corrosion, indicating their importance in industrial applications (Verma et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the histone lysine methyltransferase EZH2 . EZH2 is a key component in cancer aggressiveness, metastasis, and poor prognosis .

Mode of Action

The compound interacts with EZH2, inhibiting its function . The structure-activity relationship study showed that the steric hindrance was important to the activity for EZH2 . This interaction results in a decrease in global H3K27me3 in certain lymphoma cells in a concentration- and time-dependent manner .

Biochemical Pathways

The inhibition of EZH2 affects the methylation of histone H3 at lysine 27 (H3K27), a post-translational modification associated with gene silencing . This can lead to changes in gene expression that may affect various cellular pathways, potentially influencing cell proliferation, differentiation, and survival .

Pharmacokinetics

The compound sklb1049, a derivative of the same class, was noted to have improved solubility compared to epz6438, another ezh2 inhibitor . This suggests that similar compounds may have favorable pharmacokinetic properties.

Result of Action

The inhibition of EZH2 by this compound leads to a decrease in global H3K27me3 in SU-DHL-6 and Pfeiffer lymphoma cells . This can result in changes in gene expression that may affect cell behavior. For instance, it was observed that SKLB1049 caused cell arrest in the G0/G1 phase .

Safety and Hazards

properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-30-19-7-3-2-5-15(19)10-11-24-22(28)23(29)25-18-13-16-6-4-12-26-20(27)9-8-17(14-18)21(16)26/h2-3,5,7,13-14H,4,6,8-12H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMSSJRROANPIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

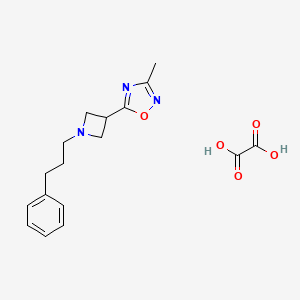

![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide](/img/structure/B2772957.png)

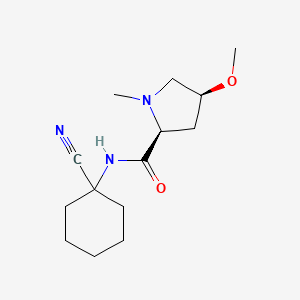

![Ethyl 6-acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2772964.png)

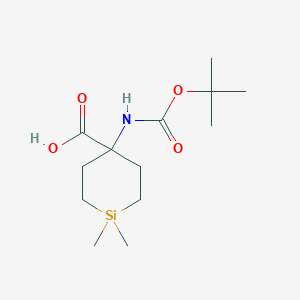

![N~1~-benzyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-thienylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2772967.png)

![Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2772968.png)

![1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2772974.png)

![4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride](/img/structure/B2772975.png)

![N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide](/img/structure/B2772976.png)